2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
Description
This compound is a triazolo-triazine derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a][1,3,5]triazine) substituted with two ethylamino groups at positions 5 and 5. A thioether linkage connects the core to an acetamide group, which is further substituted with a 4-chloro-3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N8OS/c1-3-22-13-25-14(23-4-2)29-15(26-13)27-28-16(29)31-8-12(30)24-9-5-6-11(18)10(7-9)17(19,20)21/h5-7H,3-4,8H2,1-2H3,(H,24,30)(H2,22,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFSBZLRXOJIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are not currently documented.
Dosage Effects in Animal Models
There is no available information on how the effects of this compound vary with different dosages in animal models.
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not currently known.
Biological Activity
The compound 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activity. This article synthesizes existing research findings regarding its biological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of triazole and triazine moieties. The presence of the trifluoromethyl group and chloro substituents suggests potential for significant bioactivity due to their electron-withdrawing effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and triazine structures. For example:
- Cytotoxicity Assays : The compound was tested against various human cancer cell lines. In one study, derivatives with similar structures exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines . The structure-activity relationship (SAR) indicated that modifications at the phenyl ring significantly influenced cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| Similar Derivative | Bel-7402 | <15 |
2. Antimicrobial Activity
The compound's thiazole and triazole components suggest antimicrobial properties. Research indicates that similar compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Compounds with triazole moieties have shown MIC values comparable to standard antibiotics like ciprofloxacin. For instance, a related compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The presence of electron-withdrawing groups enhances binding affinity to target enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can activate apoptotic pathways in cancer cells by interacting with Bcl-2 proteins and disrupting mitochondrial function .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of triazole derivatives on MCF-7 cells. The results showed that modifications to the side chains significantly enhanced cytotoxicity. The most potent derivative had an IC50 value lower than that of doxorubicin.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various triazole derivatives against pathogenic bacteria. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Electronic and Reactivity Insights :
- Replacing the acetamide with a carboxylic acid (as in ) reduces lipophilicity, altering solubility and target interaction profiles (e.g., hydrogen-bonding capacity).
- Thiadiazole-triazine analogs exhibit divergent reactivity due to sulfur heteroatoms, which may favor nucleophilic substitution over the triazolo-triazine core’s electrophilic tendencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
